molecular formula C21H30N4O3 B5638754 2-methoxy-N-{[5-(4-methoxy-2,3-dimethylbenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}acetamide

2-methoxy-N-{[5-(4-methoxy-2,3-dimethylbenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}acetamide

Cat. No. B5638754
M. Wt: 386.5 g/mol
InChI Key: FFGPLHJUVNLKDJ-UHFFFAOYSA-N
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Description

"2-methoxy-N-{[5-(4-methoxy-2,3-dimethylbenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}acetamide" belongs to a class of compounds known for their complex molecular structures and potential biological activities. These compounds often feature pyrazole and diazepine rings, which are of significant interest in medicinal chemistry due to their pharmacological properties.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, starting with the formation of pyrazole derivatives, followed by various condensation and cyclization reactions. For instance, Sunder and Maleraju (2013) described the synthesis of related N-(3-chloro-4-fluorophenyl) acetamides with anti-inflammatory activity, highlighting the complexity of these synthetic pathways (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of multiple functional groups and a rigid framework, often confirmed through spectroscopic methods such as NMR and IR spectroscopy. Chkirate et al. (2019) discussed the molecular structure of pyrazole-acetamide derivatives, providing insights into the complex nature of these molecules (Chkirate et al., 2019).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, primarily due to the reactivity of the pyrazole and diazepine rings. Reisinger et al. (2004) investigated reactions involving diazepines, which could be relevant to understanding the chemical behavior of the compound (Reisinger et al., 2004).

Physical Properties Analysis

The physical properties of such compounds often include their crystalline nature and solubility characteristics. These properties are typically influenced by the presence of specific functional groups and the overall molecular structure.

Chemical Properties Analysis

Chemical properties, like reactivity, stability, and functional group behavior, are key to understanding these compounds' potential applications in various fields, including pharmaceuticals. Gomaa (2011) discussed the formation and structural confirmation of related diazepine derivatives, providing insight into their chemical properties (Gomaa, 2011).

properties

IUPAC Name

2-methoxy-N-[[5-[(4-methoxy-2,3-dimethylphenyl)methyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3/c1-15-16(2)20(28-4)7-6-17(15)12-24-8-5-9-25-19(13-24)10-18(23-25)11-22-21(26)14-27-3/h6-7,10H,5,8-9,11-14H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGPLHJUVNLKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CN2CCCN3C(=CC(=N3)CNC(=O)COC)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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